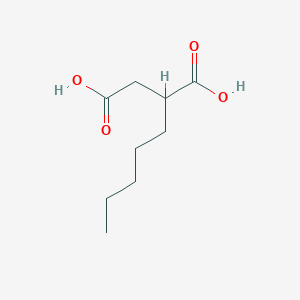
(1S,2S)-1,2-diboryl-1,2-bis(tert-butyl(methyl)phosphino)ethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2S)-1,2-diboryl-1,2-bis(tert-butyl(methyl)phosphino)ethane is a chiral organophosphine compound that features two boron atoms and two phosphine groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1,2-diboryl-1,2-bis(tert-butyl(methyl)phosphino)ethane typically involves the reaction of a suitable diboryl precursor with a chiral phosphine ligand. The reaction conditions often include the use of inert atmospheres, such as nitrogen or argon, and anhydrous solvents to prevent the hydrolysis of sensitive intermediates.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling reactive intermediates.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,2S)-1,2-diboryl-1,2-bis(tert-butyl(methyl)phosphino)ethane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: Reduction reactions can convert the boron atoms to borohydrides.
Substitution: The phosphine groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction could produce borohydrides.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1S,2S)-1,2-diboryl-1,2-bis(tert-butyl(methyl)phosphino)ethane is used as a ligand in transition metal catalysis. Its chiral nature makes it valuable for enantioselective reactions.
Biology
While direct biological applications are less common, derivatives of this compound could be explored for their potential in drug development and molecular recognition.
Medicine
Industry
In industry, this compound could be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of (1S,2S)-1,2-diboryl-1,2-bis(tert-butyl(methyl)phosphino)ethane in catalysis involves the coordination of the phosphine groups to a metal center, facilitating various catalytic cycles. The boron atoms can also participate in reactions, providing additional reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,2R)-1,2-diboryl-1,2-bis(tert-butyl(methyl)phosphino)ethane: The enantiomer of the compound .
1,2-bis(diphenylphosphino)ethane: A related phosphine ligand without boron atoms.
1,2-bis(dimethylphosphino)ethane: Another related ligand with different substituents on the phosphine groups.
Uniqueness
The presence of both boron and phosphine groups in (1S,2S)-1,2-diboryl-1,2-bis(tert-butyl(methyl)phosphino)ethane makes it unique compared to other ligands
Eigenschaften
Molekularformel |
C12H26B2P2 |
|---|---|
Molekulargewicht |
253.9 g/mol |
InChI |
InChI=1S/C12H26B2P2/c1-11(2,3)15(7)9(13)10(14)16(8)12(4,5)6/h9-10H,1-8H3/t9-,10-,15?,16?/m1/s1 |
InChI-Schlüssel |
WHIUDQFWJJIONJ-DCYIXLHKSA-N |
Isomerische SMILES |
[B][C@@H]([C@H]([B])P(C)C(C)(C)C)P(C)C(C)(C)C |
Kanonische SMILES |
[B]C(C([B])P(C)C(C)(C)C)P(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-Propanaminium, N,N,N-trimethyl-3-[[(nonafluorobutyl)sulfonyl]amino]-, chloride](/img/structure/B13833008.png)

![tert-butyl (5R)-4-(hydroxymethyl)-2,2-dimethyl-5-[(E)-pentadec-1-enyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B13833031.png)
![5-[(2R,4S,5S,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-4-hydroxy-17-methyl-12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),4,6-tetraene-2,9,13-trione](/img/structure/B13833037.png)
![2-Deoxy-D-glucose-[3H(G)]](/img/structure/B13833045.png)


![N-(3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-4-yl)stearamide](/img/structure/B13833072.png)
